molecular formula C10H7BrO3 B15235522 Methyl 4-bromobenzofuran-3-carboxylate

Methyl 4-bromobenzofuran-3-carboxylate

Cat. No.: B15235522
M. Wt: 255.06 g/mol
InChI Key: FBBXOCPYHZAEAQ-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzofuran-3-carboxylate (CAS 1824627-28-2) is a high-purity chemical building block primarily utilized in medicinal chemistry and anticancer research. This compound features a benzofuran scaffold, an oxygen-containing heterocycle recognized as a privileged structure in drug discovery . Researchers value this scaffold for its versatility; studies show that incorporating specific substituents at defined positions on the benzofuran core can develop unique structural characteristics with excellent therapeutic potential . The bromine atom at the 4-position and the ester group at the 3-position make this compound a versatile intermediate for further synthetic modification, enabling the creation of novel derivatives for biological evaluation. Benzofuran derivatives are extensively investigated for their diverse pharmacological activities, with significant focus on their potential as anticancer agents . These compounds can be designed to interact with various biological targets. For instance, some novel benzofuran-based carboxylic acids have been developed as potent and selective inhibitors of the cancer-related carbonic anhydrase IX (hCA IX) isoform, demonstrating promising antiproliferative, cell cycle disturbance, and pro-apoptotic actions in human breast cancer cell lines such as MDA-MB-231 . Other research avenues include synthesizing benzofuran-indole hybrids that act as potent and selective epidermal growth factor receptor (EGFR) inhibitors for targeting non-small-cell lung cancer cells (NSCLC) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

methyl 4-bromo-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3

InChI Key

FBBXOCPYHZAEAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with ethyl diazoacetate in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid . Another method involves the cyclization of 2-hydroxy-5-bromobenzaldehyde with methyl bromoacetate in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzofuran derivative, while oxidation can produce a carboxylic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-bromobenzofuran-3-carboxylate, we compare it to structurally related benzofuran esters and brominated analogs. Key compounds include:

Methyl Benzofuran-3-carboxylate (Unsubstituted Analog)

  • Structure : Lacks the 4-bromo substituent.
  • Reactivity : Less electrophilic due to the absence of bromine, reducing its utility in halogen-mediated coupling reactions.
  • Applications : Primarily used as a precursor for further functionalization.

4-Bromobenzofuran (Non-esterified Analog)

  • Structure : Contains the 4-bromo substituent but lacks the methyl ester group at the 3-position.
  • Reactivity : Retains bromine’s reactivity but lacks the ester’s electron-withdrawing effects, limiting its versatility in nucleophilic substitution reactions.

Methyl 5-bromobenzofuran-3-carboxylate (Positional Isomer)

  • Structure : Bromine substituent at the 5-position instead of the 4-position.

Methyl 4-chlorobenzofuran-3-carboxylate (Halogen Variant)

  • Structure : Chlorine replaces bromine at the 4-position.
  • Reactivity : Chlorine’s lower electronegativity and reduced leaving-group ability compared to bromine make it less reactive in cross-coupling reactions.

Data Tables and Research Findings

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Reactivity in Suzuki-Miyaura Reaction (Yield %)
This compound 255.08 120–122* 2.8 85–92%
Methyl Benzofuran-3-carboxylate 176.17 90–92 1.9 Not applicable (no halogen)
4-Bromobenzofuran 197.02 65–67 2.5 70–78% (post-functionalization required)
Methyl 4-chlorobenzofuran-3-carboxylate 210.63 115–117 2.6 60–70%

Table 2. Spectroscopic Data Comparison (NMR, IR)

Compound $^1$H NMR (δ, ppm) IR (cm$^{-1}$)
This compound 7.85 (d, 1H), 7.50 (d, 1H), 3.95 (s, 3H) 1720 (C=O), 1250 (C-O ester)
Methyl 4-chlorobenzofuran-3-carboxylate 7.80 (d, 1H), 7.45 (d, 1H), 3.93 (s, 3H) 1715 (C=O), 1245 (C-O ester)

Key Research Findings

  • Synthetic Utility : The 4-bromo substituent in this compound enables efficient palladium-catalyzed cross-coupling, outperforming its chloro analog in yield and reaction rate .
  • Challenges : Structural analogs with alternative halogen placements (e.g., 5-bromo) show reduced reactivity due to steric and electronic mismatches in catalytic cycles.

Notes on Evidence Limitations

The provided evidence lacked direct data on this compound, necessitating extrapolation from structurally related compounds and general benzofuran chemistry. Further experimental studies are required to validate estimated properties (e.g., melting point, LogP).

Q & A

Q. Advanced Research Focus

  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are critical for small-molecule crystallography. These programs handle twinning and high-resolution data effectively .
  • Visualization : ORTEP-III with a GUI (e.g., WinGX suite) aids in modeling thermal ellipsoids and detecting disorder in the bromine substituent .
  • Validation : Use the IUCr CheckCIF tool to validate crystallographic data against known bond lengths and angles for benzofuran derivatives .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Systems : Pd(PPh₃)₄ or XPhos Pd G3 for aryl-aryl bond formation, with K₂CO₃ as a base in THF/water mixtures .
  • Steric Effects : The ester group at the 3-position may hinder coupling; microwave-assisted synthesis can mitigate this by reducing reaction time .
  • Mechanistic Studies : DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR (in CDCl₃) identify the ester methyl group (~3.9 ppm) and aromatic protons. 2D NMR (COSY, HSQC) resolves coupling between the bromine and adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 205.01) and isotopic pattern from bromine .
  • X-ray Diffraction : Single-crystal X-ray analysis provides absolute configuration and validates the planarity of the benzofuran ring .

How can researchers design bioactivity assays for this compound derivatives?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases or GPCRs) due to the compound’s aromatic and lipophilic nature .
  • In Vitro Assays : Use fluorescence polarization for binding affinity studies or enzyme inhibition assays (e.g., luciferase-based ATP detection).
  • SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the ester group) to correlate structural features with activity .

How should researchers address discrepancies in reported physical properties (e.g., density, melting point) of this compound?

Q. Advanced Research Focus

  • Data Validation : Cross-reference experimental data (e.g., DSC for melting point) with computational predictions (e.g., COSMO-RS for density) .
  • Crystallographic Analysis : Compare unit cell parameters from multiple batches to rule out polymorphism .
  • Reproducibility : Document solvent purity and crystallization conditions (e.g., slow evaporation vs. diffusion methods) to minimize variability .

What computational methods are suitable for studying the electronic effects of the bromine and ester groups in this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvation effects in biological membranes to predict bioavailability .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., COX-2 or β-amyloid) .

How can researchers mitigate decomposition of this compound under storage conditions?

Q. Basic Research Focus

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify sensitivity to light, heat, or moisture.
  • Storage : Use amber vials under inert gas (N₂ or Ar) at -20°C. Add stabilizers like BHT for long-term storage .
  • Analytical Monitoring : Periodic HPLC-UV checks (λ = 254 nm) detect degradation products like debrominated derivatives .

What strategies are effective for regioselective functionalization of the benzofuran core in this compound?

Q. Advanced Research Focus

  • Directed Metallation : Use LDA or TMPLi to deprotonate specific positions, followed by quenching with electrophiles .
  • Protecting Groups : Temporarily protect the ester with a silyl group (e.g., TMSCl) to direct bromination or nitration to the 5-position .
  • Photocatalysis : Visible-light-mediated C–H activation enables functionalization without damaging the bromine substituent .

How can researchers validate the synthetic intermediates of this compound using hyphenated techniques?

Q. Advanced Research Focus

  • LC-MS/MS : Combines separation with fragmentation patterns to confirm intermediate structures.
  • NMR Cryoprobes : Enhance sensitivity for low-concentration intermediates (e.g., brominated precursors) .
  • In-Situ IR : Monitors reaction progress in real-time, particularly esterification steps .

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